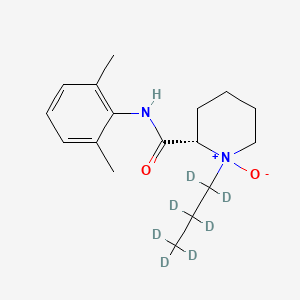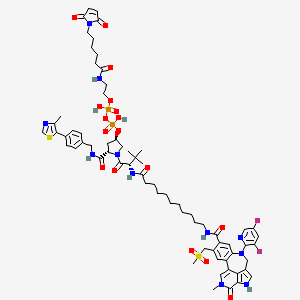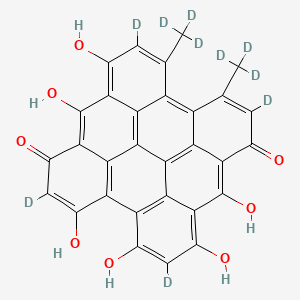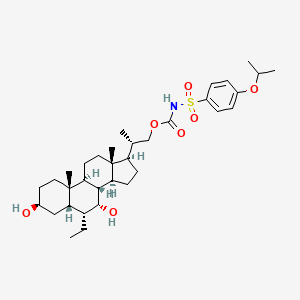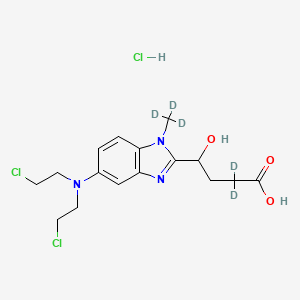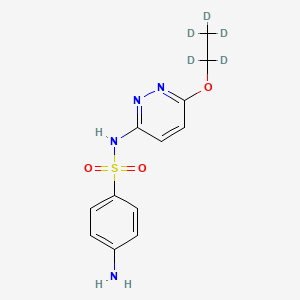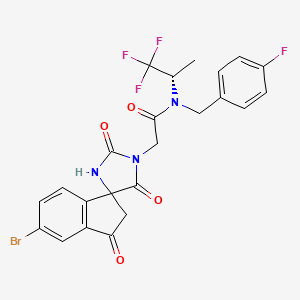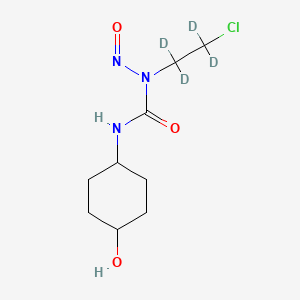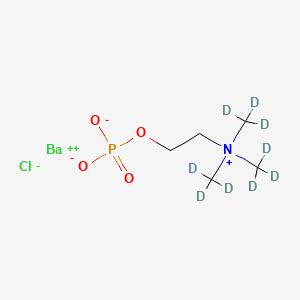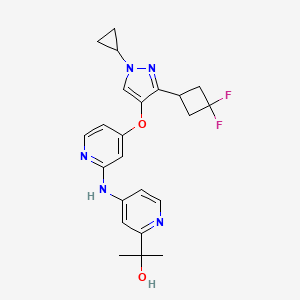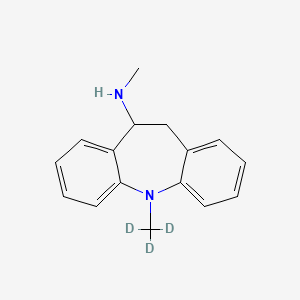![molecular formula C19H19ClN2O B12423633 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol: is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen, and its intricate tricyclic framework. The presence of chlorine and deuterium atoms in its structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of Deuterium Atoms: Deuterium can be introduced via deuterium exchange reactions, often using deuterated solvents or reagents.
Formation of the Tricyclic Framework: This involves a series of cyclization and functional group transformations, often under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds or the chlorine atom, potentially leading to the formation of saturated or dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated or dechlorinated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Isotope Labeling: The deuterium atoms in the compound make it useful for isotope labeling studies, which can help elucidate reaction mechanisms and metabolic pathways.
Biology:
Metabolic Studies: The compound can be used in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Materials Science: The compound’s unique properties can be exploited in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of deuterium atoms can influence the compound’s metabolic stability and its interactions with enzymes and receptors. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: This compound shares the piperidine ring structure but lacks the deuterium atoms and the tricyclic framework.
Chlorinated Piperidines: These compounds contain chlorine atoms but differ in their overall structure and substitution patterns.
Deuterated Compounds: Other deuterated compounds may share similar isotope labeling properties but differ in their chemical structure.
Uniqueness: The uniqueness of 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol lies in its combination of deuterium atoms, chlorine atom, and tricyclic framework. This combination of features makes it a valuable compound for a wide range of scientific research applications.
Properties
Molecular Formula |
C19H19ClN2O |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i7D2,8D2 |
InChI Key |
NDFMTPISBHBIKE-OSEHSPPNSA-N |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



